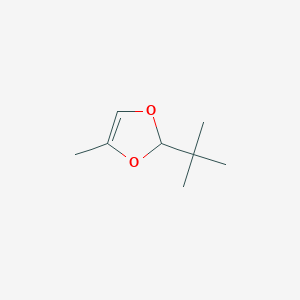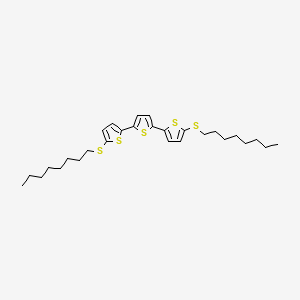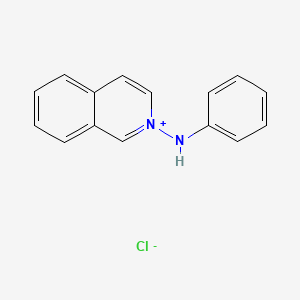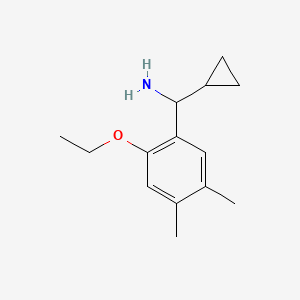
(1H-Imidazol-1-yl)(pyren-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Imidazol-1-yl)(pyren-1-yl)methanone: is a chemical compound that features both an imidazole ring and a pyrene moiety The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrene moiety is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-1-yl)(pyren-1-yl)methanone typically involves the reaction of pyrene-1-carboxylic acid with imidazole in the presence of a coupling agent. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pyrene and the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Imidazol-1-yl)(pyren-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the pyrene moiety.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, where hydrogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
(1H-Imidazol-1-yl)(pyren-1-yl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Industry: The compound may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (1H-Imidazol-1-yl)(pyren-1-yl)methanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrene moiety’s fluorescence can be used to track the compound’s localization and interactions within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-Imidazol-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a pyrene moiety.
(1H-Imidazol-1-yl)(naphthyl)methanone: Contains a naphthyl group instead of a pyrene moiety.
(1H-Imidazol-1-yl)(anthracen-1-yl)methanone: Features an anthracene group in place of the pyrene moiety.
Uniqueness
(1H-Imidazol-1-yl)(pyren-1-yl)methanone is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly useful in applications requiring fluorescent labeling or tracking.
Propriétés
Numéro CAS |
197157-66-7 |
|---|---|
Formule moléculaire |
C20H12N2O |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
imidazol-1-yl(pyren-1-yl)methanone |
InChI |
InChI=1S/C20H12N2O/c23-20(22-11-10-21-12-22)17-9-7-15-5-4-13-2-1-3-14-6-8-16(17)19(15)18(13)14/h1-12H |
Clé InChI |
YVMCUYUULOOICD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)N5C=CN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)





![1-Propanone, 1-[1,4,5,6-tetrahydro-4-methyl-1-(2-pyridinyl)pyrazinyl]-](/img/structure/B12578042.png)


![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)
![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)

![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)

